Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

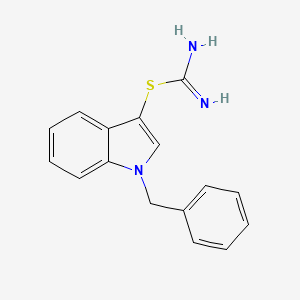

L'acide oléan-12-ène-29-oïque, 22-hydroxy-3-oxo-, (20alpha,22beta)- est un composé triterpénoïde pentacyclique. Ce composé fait partie de la famille de l'oléanane, connue pour ses activités biologiques diverses. Il se caractérise par sa structure unique, qui comprend un groupe hydroxyle en position 22 et un groupe oxo en position 3.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide oléan-12-ène-29-oïque, 22-hydroxy-3-oxo-, (20alpha,22beta)- implique généralement plusieurs étapes à partir de précurseurs triterpénoïdes plus simples. Une méthode courante implique l'oxydation de l'acide oléanolique pour introduire le groupe oxo en position 3, suivie d'une hydroxylation sélective en position 22. Les conditions réactionnelles exigent souvent l'utilisation d'agents oxydants forts tels que le trioxyde de chrome (CrO3) dans l'acide acétique, et l'hydroxylation peut être réalisée à l'aide de réactifs comme le tétroxyde d'osmium (OsO4) dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des approches biotechnologiques, telles que la fermentation microbienne, où des souches spécifiques de micro-organismes sont utilisées pour convertir des molécules précurseurs en le triterpénoïde souhaité. Cette méthode est avantageuse en raison de son potentiel de mise à l'échelle et de sa durabilité environnementale.

Analyse Des Réactions Chimiques

Types de réactions

L'acide oléan-12-ène-29-oïque, 22-hydroxy-3-oxo-, (20alpha,22beta)- subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut se produire à différentes positions, conduisant potentiellement à la formation de dérivés plus complexes.

Réduction : Le groupe oxo en position 3 peut être réduit en groupe hydroxyle à l'aide d'agents réducteurs comme le borohydrure de sodium (NaBH4).

Substitution : Le groupe hydroxyle en position 22 peut participer à des réactions de substitution, formant des esters ou des éthers.

Réactifs et conditions courantes

Agents oxydants : Trioxyde de chrome (CrO3), permanganate de potassium (KMnO4)

Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)

Réactifs de substitution : Chlorures d'acyle, halogénures d'alkyle

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé original, chacun avec des activités biologiques potentiellement uniques.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme précurseur pour la synthèse de triterpénoïdes plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.

Biologie

Biologiquement, l'acide oléan-12-ène-29-oïque, 22-hydroxy-3-oxo-, (20alpha,22beta)- a été étudié pour ses propriétés anti-inflammatoires et anticancéreuses. Il a montré un potentiel dans l'inhibition de la migration et de l'invasion des cellules cancéreuses, en particulier dans le cancer gastrique .

Médecine

En médecine, ce composé est étudié pour son potentiel thérapeutique. Sa capacité à moduler diverses voies biologiques en fait un candidat pour le développement de médicaments, en particulier dans le traitement des maladies inflammatoires et du cancer.

Industrie

Industriellement, ce composé peut être utilisé dans la formulation de produits pharmaceutiques et nutraceutiques, en tirant parti de ses propriétés bioactives.

Mécanisme d'action

Le mécanisme d'action de l'acide oléan-12-ène-29-oïque, 22-hydroxy-3-oxo-, (20alpha,22beta)- implique son interaction avec des cibles moléculaires telles que les métalloprotéinases matricielles (MMP) et les protéines impliquées dans la transition épithéliale-mésenchymateuse (TEM). En inhibant ces cibles, le composé peut réduire la migration et l'invasion cellulaire, contribuant ainsi à ses effets anticancéreux .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex triterpenoids. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)- has been studied for its anti-inflammatory and anticancer properties. It has shown potential in inhibiting the migration and invasion of cancer cells, particularly in gastric cancer .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate various biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.

Industry

Industrially, this compound can be used in the formulation of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.

Mécanisme D'action

The mechanism of action of Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)- involves its interaction with molecular targets such as matrix metalloproteinases (MMPs) and proteins involved in epithelial-mesenchymal transition (EMT). By inhibiting these targets, the compound can reduce cell migration and invasion, contributing to its anticancer effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide oléanolique : Un triterpénoïde étroitement lié avec des activités biologiques similaires mais sans les groupes hydroxyle et oxo spécifiques.

Acide ursolique : Un autre triterpénoïde avec une structure similaire mais qui diffère par la position des groupes fonctionnels.

Acide bétulique : Connu pour ses propriétés anticancéreuses, il partage la structure triterpénoïde pentacyclique mais a des substituants différents.

Unicité

L'acide oléan-12-ène-29-oïque, 22-hydroxy-3-oxo-, (20alpha,22beta)- est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent des activités biologiques distinctes. Sa capacité à inhiber la migration et l'invasion des cellules cancéreuses le distingue des autres composés similaires .

Propriétés

IUPAC Name |

4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJQEBHXYLCSKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12119138.png)

![Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]-](/img/structure/B12119148.png)

![3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119165.png)

![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B12119166.png)